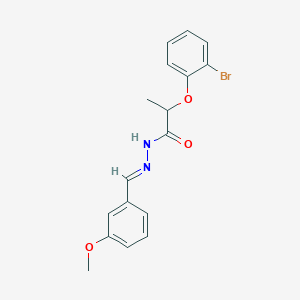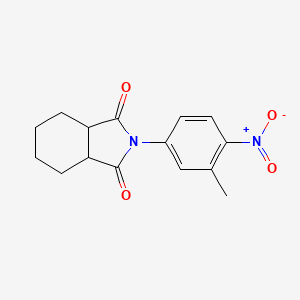
2-(3-methyl-4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(3-methyl-4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as MNPHI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNPHI is a yellow crystalline solid that has a molecular weight of 295.33 g/mol and a melting point of 152-155°C.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not well understood. However, it has been proposed that this compound may exert its biological activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been suggested that this compound may modulate the activity of certain enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease. However, the biochemical and physiological effects of this compound in humans are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methyl-4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which makes it difficult to use in aqueous-based experiments. It also has a relatively low solubility in common organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-methyl-4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate its anti-inflammatory, analgesic, and antipyretic activities in animal models. Another direction is to explore its potential as a lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, this compound could be used as a building block for the synthesis of novel materials or as a dopant for the fabrication of organic electronic devices. Finally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects in humans.
Aplicaciones Científicas De Investigación
2-(3-methyl-4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied as a potential lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases. In materials science, this compound has been used as a building block for the synthesis of novel polymers and as a dopant for the fabrication of organic light-emitting diodes. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-8-10(6-7-13(9)17(20)21)16-14(18)11-4-2-3-5-12(11)15(16)19/h6-8,11-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNOHNNJAXLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3CCCCC3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



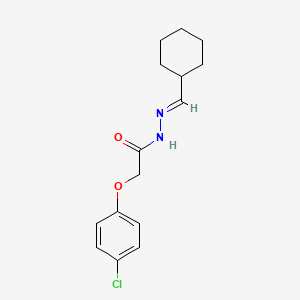
![5-(2,3-dichlorophenyl)-2-furaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863662.png)

![4-bromobenzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B3863675.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3863678.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3863686.png)
![4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3863692.png)
![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)
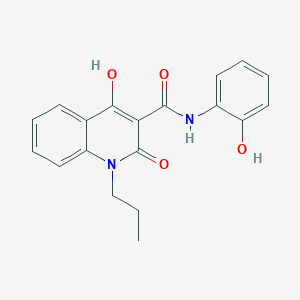
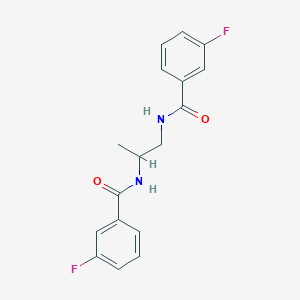
![2-[({4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(isopropyl)amino]-4-oxobutyl}amino)carbonyl]benzoic acid](/img/structure/B3863747.png)


